5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The addition of the 3,4-dimethoxyphenyl group is achieved through a series of substitution reactions.
Final assembly: The final step involves the formation of the tricyclic structure through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a model compound in studies of complex organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenol
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is unique due to its tricyclic structure, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-23-14-9-7-12(11-15(14)24-2)8-10-17-21-19-18(20(22)25-17)13-5-3-4-6-16(13)26-19/h7-11H,3-6H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASSKIODTZLDY-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C4=C(S3)CCCC4)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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